molecular formula C10H8N2O2 B1208484 7-(Methylamino)isoquinoline-5,8-dione CAS No. 662167-15-9

7-(Methylamino)isoquinoline-5,8-dione

Cat. No.: B1208484
CAS No.: 662167-15-9
M. Wt: 188.18 g/mol
InChI Key: PETJKYHAQBWMDY-UHFFFAOYSA-N
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Description

7-(Methylamino)isoquinoline-5,8-dione is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylamino)isoquinoline-5,8-dione typically involves the reaction of isoquinoline derivatives with methylamine under specific conditions. One common method involves the use of isoquinoline-5,8-dione as a starting material, which is then reacted with methylamine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-(Methylamino)isoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties.

Scientific Research Applications

7-(Methylamino)isoquinoline-5,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly in cancer research due to its cytotoxic properties.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(Methylamino)isoquinoline-5,8-dione involves its interaction with cellular components, leading to various biological effects. It is believed to target specific enzymes and proteins, disrupting their normal function and leading to cell death in certain cancer cells . The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-5,8-dione: Lacks the methylamino group, making it less reactive in certain substitution reactions.

    7-Aminoisoquinoline-5,8-dione: Similar structure but with an amino group instead of a methylamino group, leading to different reactivity and biological activity.

    7-Acetamidoisoquinoline-5,8-dione:

Uniqueness

7-(Methylamino)isoquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

7-(methylamino)isoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-11-8-4-9(13)6-2-3-12-5-7(6)10(8)14/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETJKYHAQBWMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)C2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274375
Record name 7-(methylamino)isoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662167-15-9
Record name 7-(methylamino)isoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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